Steric Bulk and LogP: A Quantitative Comparison with Acetohydrazide and Benzohydrazide
The tert-butyl group in 2,2-dimethylpropanehydrazide provides a unique combination of high lipophilicity and steric bulk compared to common alternatives like acetohydrazide (methyl) and benzohydrazide (phenyl). This difference is quantified by computed XLogP3 and topological polar surface area (TPSA) values [1].
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 0.2; TPSA = 55.1 Ų |
| Comparator Or Baseline | Acetohydrazide: XLogP3 = -1.1; TPSA = 55.1 Ų. Benzohydrazide: XLogP3 = 0.7; TPSA = 55.1 Ų |
| Quantified Difference | XLogP3 is 1.3 units higher than acetohydrazide and 0.5 units lower than benzohydrazide. TPSA is identical. |
| Conditions | Computed properties from PubChem (XLogP3 algorithm) for 2,2-dimethylpropanehydrazide (CID 545147), acetohydrazide (CID 10458), and benzohydrazide (CID 7509). |
Why This Matters
For medicinal chemists, these properties directly impact membrane permeability and bioavailability; the intermediate lipophilicity of 2,2-dimethylpropanehydrazide can be a critical optimization parameter when designing drug candidates with balanced ADME profiles.
- [1] PubChem. (2025). Computed Descriptors for 2,2-Dimethylpropanehydrazide (CID 545147), Acetohydrazide (CID 10458), and Benzohydrazide (CID 7509). View Source
